4-Isopropoxythiophenol
Description
Foundational Significance in Contemporary Organic Chemistry
4-Isopropoxythiophenol serves as a critical precursor in the synthesis of more complex molecules. The presence of the thiol (-SH) group provides a nucleophilic center and a site for the formation of sulfur-containing linkages, which are pivotal in materials science and medicinal chemistry. The isopropoxy group, on the other hand, modulates the electronic properties and solubility of the molecule, influencing its reactivity and interactions in various chemical systems. Its foundational importance lies in its utility as a versatile scaffold for constructing molecules with tailored properties.
Scope and Objectives of the Research Compendium
This article aims to provide a focused overview of the chemical compound this compound. The primary objectives are to detail its synthesis, and to explore its significance and applications within advanced chemical research. This will be achieved by presenting its known chemical and physical properties in a structured format and discussing its role as a molecular building block. The content herein is strictly focused on the scientific aspects of the compound, excluding any information on dosage, administration, or safety profiles.
Properties of this compound
The distinct physical and chemical properties of this compound are central to its application in research and synthesis.
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 702-12-5 |
| Molecular Formula | C₉H₁₂OS |
| Molecular Weight | 168.26 g/mol |
| Physical State | Liquid |
| Purity | Typically ≥95.0% |
Note: Specific values for melting point and boiling point are not consistently reported in publicly available literature and would require targeted experimental determination.
Chemical and Spectroscopic Data
The reactivity of this compound is largely dictated by the thiol group, which can undergo a variety of chemical transformations including oxidation, alkylation, and metal coordination. The aromatic ring can also participate in electrophilic substitution reactions, although the directing effects of the isopropoxy and thiol substituents will influence the regioselectivity.
Table 2: Spectroscopic Data Interpretation for this compound
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the δ 7.0-7.5 ppm region), a septet and a doublet for the isopropyl group protons, and a singlet for the thiol proton (-SH), which may be broad and its chemical shift can vary depending on solvent and concentration. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the sulfur appearing at a characteristic downfield shift, and signals for the carbons of the isopropyl group. |
| IR Spectroscopy | A characteristic S-H stretching vibration (typically in the range of 2550-2600 cm⁻¹), C-S stretching vibrations, and bands associated with the aromatic ring and the C-O-C ether linkage. |
Note: The exact peak positions and splitting patterns in NMR and IR spectra are dependent on the specific experimental conditions.
Synthesis of this compound
The preparation of this compound can be efficiently achieved through the Newman-Kwart rearrangement, a powerful method for the synthesis of thiophenols from the corresponding phenols. siyavula.comresearchgate.netlibretexts.orgnih.govmdpi.com
The general synthetic strategy involves a three-step process:
Formation of an O-aryl thiocarbamate: The starting material, 4-isopropoxyphenol, is reacted with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base. This reaction forms the O-(4-isopropoxyphenyl) N,N-dimethylthiocarbamate. mdpi.com
Newman-Kwart Rearrangement: The O-aryl thiocarbamate intermediate is then heated to a high temperature, typically in a high-boiling solvent. This induces an intramolecular rearrangement where the aryl group migrates from the oxygen atom to the sulfur atom, yielding the S-(4-isopropoxyphenyl) N,N-dimethylthiocarbamate. siyavula.comnih.gov This rearrangement is driven by the thermodynamic stability of the C=O bond formed at the expense of a C=S bond. nih.gov Recent advancements have shown that this rearrangement can also be facilitated under milder conditions using photoredox catalysis. researchgate.net
Hydrolysis: The resulting S-aryl thiocarbamate is then hydrolyzed, typically under basic conditions (e.g., using aqueous sodium hydroxide (B78521) or potassium hydroxide), to cleave the thiocarbamate group and afford the final product, this compound. mdpi.com
Applications in Advanced Chemical Research
The unique combination of a nucleophilic thiol group and a modifiable aromatic ring makes this compound a valuable tool in several areas of advanced chemical research.
Role as a Building Block in Organic Synthesis
The primary application of this compound is as a versatile building block for the introduction of the 4-isopropoxythiophenyl moiety into larger, more complex molecules. The thiol group can readily participate in nucleophilic substitution and addition reactions, allowing for the formation of thioethers and other sulfur-containing compounds. This is particularly relevant in the synthesis of biologically active molecules and functional organic materials where the presence of sulfur can impart specific properties.
Potential in Materials Science
Thiol-functionalized molecules are of significant interest in materials science, particularly in the field of self-assembled monolayers (SAMs). While specific research on this compound in this context is not extensively documented, its structure is analogous to other thiophenols that have been widely studied for their ability to form ordered layers on metal surfaces, such as gold, silver, and copper. These SAMs have potential applications in nanotechnology, electronics, and as corrosion inhibitors. The isopropoxy group in this compound could influence the packing density and surface properties of such monolayers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yloxybenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(2)10-8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJATWWCJZZRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Isopropoxythiophenol
Elucidation of Reaction Pathways and Kinetics
The reactivity of 4-isopropoxythiophenol is governed by the interplay of its two functional groups: the electron-donating isopropoxy group and the nucleophilic, redox-active thiol group. These features dictate its behavior in a range of chemical reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is electron-rich due to the presence of the isopropoxy and thiol groups, both of which are activating and ortho-, para-directing. wikipedia.org This electronic characteristic makes the compound susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring's pi electrons on the electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com Given that the para-position is occupied by the isopropoxy group relative to the thiol, electrophilic attack is anticipated to occur at the positions ortho to the existing substituents.
Conversely, nucleophilic aromatic substitution (SNAr) on an unsubstituted aromatic ring like that of this compound is generally unfavorable. wikipedia.org SNAr reactions typically require an aromatic ring that is rendered electron-poor by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org
However, the thiol group of this compound is an effective nucleophile and can participate in SNAr reactions by displacing a leaving group on an activated aromatic or heteroaromatic system. For instance, it can react with compounds containing a suitable leaving group, such as a halide, in the presence of a base. google.com A documented example involves the reaction of this compound with a chloro-substituted compound in dimethylformamide (DMF) with caesium carbonate as the base, where the thiolate anion acts as the nucleophile to displace the chloride. google.com Similarly, related structures like 2-hydroxy-4-isopropoxythiophenols undergo cyclization with activated 2-halonitrobenzenes in the presence of a base like potassium tert-butoxide, a key step in the synthesis of phenoxathiins. researchgate.netresearchgate.net
Table 1: Representative Substitution Reactions
| Reaction Type | Reactants | Conditions | Product Type |
|---|
Radical-Mediated Transformations
Radical reactions, which involve species with unpaired electrons, proceed through a characteristic three-phase mechanism: initiation, propagation, and termination. libretexts.org Initiation involves the formation of a radical, often facilitated by heat or light. libretexts.orgnptel.ac.in The thiol (S-H) bond in this compound can undergo homolytic cleavage to generate a thiyl radical (RS•), which can then participate in various transformations.
These thiyl radicals can engage in propagation steps, such as addition to double bonds or abstracting atoms from other molecules. mdpi.com For example, intramolecular radical substitution at a sulfur atom has been explored in the synthesis of complex heterocyclic systems derived from thiophenols. researchgate.net While specific kinetic data for radical reactions of this compound are not extensively detailed in the provided context, the general principles of radical chemistry suggest its potential to participate in processes like radical addition to alkenes and alkynes. Termination of the radical chain occurs when two radical species combine. libretexts.orgmdpi.com
Oxidative and Reductive Processes
The thiol group is the primary site for oxidative and reductive transformations in this compound. Thiols are readily oxidized, most commonly to form disulfides. This process can be achieved using a variety of oxidizing agents.
A known oxidative transformation for this compound is its conversion to bis(4-isopropoxyphenyl) disulfide. google.com This reaction can be performed using oxidizing agents such as hydrogen peroxide. google.com One documented method involves reacting 4-isopropoxybenzenesulfonyl chloride with zinc metal in the presence of an acid to first reduce it to this compound, which is then partially oxidized to the corresponding disulfide. A subsequent step using hydrogen peroxide can complete the oxidation of the remaining thiophenol to the disulfide. google.com In one specific example, liquid chromatography analysis showed a reaction mixture containing 88.4% bis(4-isopropoxyphenyl) disulfide and 3.6% unreacted this compound. google.com
The reverse process, the reduction of the disulfide back to the thiophenol, can also be accomplished using appropriate reducing agents. Furthermore, more oxidized sulfur species, such as sulfonyl chlorides, can be reduced to form the thiophenol. google.com
Table 2: Oxidation Product of this compound
| Starting Material | Oxidizing Agent | Product |
|---|
Derivatization Chemistry for Enhanced Analytical Characterization
Chemical derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). chromatographyonline.comresearchgate.net For this compound, derivatization typically targets the active hydrogen of the thiol group to increase volatility and thermal stability for GC analysis or to introduce a chromophore for UV-Vis detection in HPLC. chromatographyonline.comrestek.com
Silylation Reactions of the Thiophenol Moiety
Silylation is a common derivatization method where an active hydrogen is replaced by an alkylsilyl group, most frequently a trimethylsilyl (B98337) (TMS) group. restek.com This process significantly reduces the polarity of the thiol group and increases the volatility of the resulting silyl (B83357) ether, which improves chromatographic peak shape and resolution in GC analysis. restek.com
The reaction involves treating this compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.com The lone pair of electrons on the sulfur atom attacks the silicon atom of the silylating agent, leading to the displacement of a leaving group and the formation of a thio-trimethylsilyl ether.
Table 3: Common Silylating Agents for Thiol Derivatization
| Reagent Name | Abbreviation | Key Features |
|---|---|---|
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly reactive, produces volatile byproducts. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Similar to MSTFA, widely used. |
Acylation and Alkylation Strategies
Acylation and alkylation are other effective derivatization strategies for the thiol group of this compound. google.comnih.gov
Acylation involves the reaction of the thiol with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl halide, often in the presence of a catalyst. organic-chemistry.org This reaction converts the thiol into a thioester. For analytical purposes, fluorinated anhydrides like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) are frequently used. nih.gov These reagents not only improve volatility and chromatographic properties but also introduce fluorine atoms, which can enhance detection sensitivity in GC-mass spectrometry (GC-MS). nih.gov
Alkylation introduces an alkyl group onto the sulfur atom, converting the thiol into a thioether. This can be achieved by reacting the corresponding thiolate (formed by treating the thiol with a base) with an alkyl halide. google.com This strategy is useful for protecting the thiol group or for introducing specific reporter groups for analytical detection. epa.gov For example, using a reagent like pentafluorobenzyl bromide (PFBBr) introduces a group that is highly sensitive to electron capture detection (ECD) in GC. epa.gov
Optimization of Derivatization Protocols for Analytical Applications
The analytical determination of this compound in various matrices often necessitates a derivatization step to improve its chromatographic behavior and enhance detection sensitivity. jfda-online.comresearchgate.net The presence of the polar thiol (-SH) functional group can lead to poor peak shape (tailing) and irreversible adsorption on active sites within a gas chromatography (GC) system. cdc.govgcms.cz Derivatization converts the analyte into a less polar, more volatile, and more thermally stable form, making it more amenable to GC analysis. psu.edusigmaaldrich.com For high-performance liquid chromatography (HPLC), derivatization is employed to introduce a chromophoric or fluorophoric tag, thereby increasing its detectability by UV-Vis or fluorescence detectors. drawellanalytical.comchromatographyonline.com The optimization of these derivatization protocols is critical to ensure that the reaction is complete, reproducible, and quantitative, which is fundamental for accurate analytical results. sigmaaldrich.commdc-berlin.de
Key research findings in the optimization of derivatization focus on several critical parameters, including the choice of derivatizing agent, reaction temperature, reaction time, and the ratio of reagent to analyte. sigmaaldrich.comnih.gov The goal is to achieve a high derivatization completion percentage, leading to improved peak shape and detector response. sigmaaldrich.com
Silylation Reactions
Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as thiols. psu.edu This reaction replaces the acidic hydrogen of the thiol group in this compound with a trimethylsilyl (TMS) group. The resulting TMS ether is significantly more volatile and thermally stable. gcms.cz Commonly used reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.combiorxiv.org
Optimization of silylation for a compound like this compound involves careful control of reaction conditions. The presence of moisture is detrimental as it can decompose the reagent and the formed derivative; therefore, anhydrous conditions are recommended. sigmaaldrich.com The temperature and time of the reaction are crucial variables that must be optimized to drive the reaction to completion. sigmaaldrich.commdc-berlin.de For instance, studies on other phenolic and hydroxyl-containing compounds have shown that incomplete derivatization can occur at lower temperatures or shorter reaction times, necessitating adjustments to achieve full conversion of all active sites. sigmaaldrich.com An automated, on-line derivatization approach can improve reproducibility by ensuring that each sample is derivatized and injected in an identical manner, minimizing variability from differing equilibration times. mdc-berlin.de
Interactive Data Table: Silylating Agents for this compound Derivatization
| Derivatizing Agent | Abbreviation | Target Functional Group | Resulting Derivative | Key Optimization Considerations |
|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Thiol (-SH) | Trimethylsilyl ether | Reaction time and temperature are critical; often used with a catalyst like trimethylchlorosilane (TMCS). psu.edusigmaaldrich.com |
Alkylation and Acylation Reactions
Alkylation and acylation are alternative derivatization strategies that involve replacing the active hydrogen of the thiol group with an alkyl or acyl group, respectively. gcms.czpsu.edu A significant advantage of this approach is the ability to introduce specific groups that greatly enhance detector sensitivity for specialized applications. jfda-online.com
For GC analysis with an Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds, derivatization with a fluorinated reagent is a common strategy. epa.gov Pentafluorobenzyl bromide (PFBBr) is a frequently used alkylating agent that reacts with the thiol group of this compound to form a pentafluorobenzyl ether. This derivative exhibits excellent sensitivity on a GC-ECD system. epa.gov Similarly, acylation with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), can be employed to create volatile derivatives suitable for GC analysis. cdc.gov The optimization of these protocols requires evaluating the reaction conditions to ensure maximum yield of the desired derivative while minimizing the formation of by-products. chromatographyonline.com
Interactive Data Table: Alkylating and Acylating Agents for Enhanced Detection
| Derivatizing Agent | Reagent Type | Analytical Technique | Purpose of Derivatization | Resulting Derivative |
|---|---|---|---|---|
| Pentafluorobenzyl bromide | Alkylating | GC-ECD | Introduces a polyfluorinated group for high sensitivity. epa.gov | Pentafluorobenzyl ether |
| Trifluoroacetic anhydride | Acylating | GC-FID/MS | Increases volatility and thermal stability. cdc.gov | Trifluoroacetyl ester |
| 4-nitrobenzyl bromide | Alkylating | HPLC-UV | Adds a strong chromophore for UV detection (λmax ~265 nm). chromatographyonline.com | 4-nitrobenzyl ether |
Detailed Research Findings on Optimization
While specific studies on this compound are not prevalent, general principles from the analysis of phenols, thiols, and other metabolites provide a clear framework for protocol optimization.
Effect of Temperature and Time: Research on the derivatization of estrogenic compounds demonstrated that while three of four compounds were fully derivatized within 30 minutes at 75 °C, one required an increased reaction time of 45 minutes to ensure complete silylation of all active hydrogens. sigmaaldrich.com This highlights that optimal conditions can be analyte-dependent and require empirical determination.
Automated vs. Manual Derivatization: A study comparing on-line (automated) and off-line (manual) derivatization for metabolomics found that the automated method improved repeatability, showing a median relative standard deviation (RSD) of 11% compared to 17% for the manual method. mdc-berlin.de The final optimized on-line parameters were a two-step process: 60 minutes at 30 °C with methoxyamine hydrochloride, followed by 30 minutes at 30 °C with MSTFA, and a 4-hour equilibration time before injection. mdc-berlin.de
Injection-Port Derivatization (IPD): To increase throughput, IPD methodologies have been developed where the derivatization reaction occurs directly in the heated GC injection port. nih.gov Optimization of IPD involves evaluating parameters such as injector temperature, residence time, and the ratio of sample to derivatizing reagent to ensure the reaction is instantaneous and complete. nih.gov
The development of a robust analytical method for this compound relies heavily on the systematic optimization of a derivatization protocol tailored to the chosen analytical technique and desired sensitivity.
Interactive Data Table: Illustrative Optimization Parameters for Derivatization
| Parameter | Range/Condition | Impact on Derivatization Efficiency | Rationale/Reference |
|---|---|---|---|
| Reaction Temperature | 30 - 75 °C | Higher temperatures generally increase reaction rates but can risk degradation of unstable derivatives. | Optimization is necessary to balance reaction completion with analyte stability. sigmaaldrich.commdc-berlin.de |
| Reaction Time | 30 - 120 minutes | Insufficient time leads to incomplete reactions and poor quantitation; excessive time may not offer benefits and can allow for degradation. | Must be sufficient for the reaction to reach completion, which is analyte and reagent dependent. sigmaaldrich.commdc-berlin.de |
| Reagent-to-Analyte Ratio | Excess | A stoichiometric excess of the derivatizing agent is used to drive the reaction to completion according to Le Chatelier's principle. | Excess reagent may need to be removed to prevent interference or detector fouling. psu.edu |
| Equilibration Time | 0 - 4 hours | Allows for slower reactions to complete but may lead to degradation of less stable derivatives. | An on-line, automated system provides better control and reproducibility of this parameter. mdc-berlin.de |
Advanced Spectroscopic Characterization Techniques for 4 Isopropoxythiophenol
High-Resolution Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption or scattering of electromagnetic radiation, it is possible to identify the functional groups present within the molecule, providing a molecular "fingerprint."
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. careerendeavour.com The resulting spectrum provides valuable information about the functional groups present in a molecule. For 4-isopropoxythiophenol, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its key structural features: the thiol group (S-H), the aromatic ring, and the isopropoxy group.
The S-H stretching vibration is a particularly diagnostic peak for thiols, though it is typically weak. The aromatic ring will exhibit characteristic C-H and C=C stretching and bending vibrations. The isopropoxy group will be identified by its aliphatic C-H stretching and bending modes, as well as the prominent C-O-C ether linkage vibrations.
Expected FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2550 | S-H Stretch | Thiol |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2960 | C-H Stretch (asymmetric) | Isopropyl (-CH₃) |
| 2880-2860 | C-H Stretch (symmetric) | Isopropyl (-CH₃) |
| ~2870 | C-H Stretch | Isopropyl (-CH) |
| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |
| ~1240 | Aryl-O Stretch (asymmetric) | Aryl Ether |
| ~1115 | C-O Stretch | Isopropyl Ether |
| 850-810 | C-H Bending (out-of-plane) | 1,4-disubstituted benzene (B151609) |
This table presents predicted data based on characteristic functional group frequencies. Actual experimental values may vary.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. purdue.edu It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be effective in characterizing the C-S bond, the symmetric breathing modes of the benzene ring, and the vibrations of the isopropyl group.
Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that can dramatically amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, often silver or gold. nih.gov This enhancement allows for the detection of analytes at very low concentrations. For this compound, the thiol group can form a strong bond with SERS-active metal surfaces, leading to significant signal enhancement and allowing for detailed spectral analysis even from minute sample quantities. The SERS spectrum would likely show enhanced peaks related to the vibrations of the thiol group and the aromatic ring, which are in close proximity to the metal surface.
Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3060 | C-H Stretch | Aromatic |
| ~2980, ~2940, ~2870 | C-H Stretch | Isopropyl |
| ~2570 | S-H Stretch | Thiol |
| ~1600, ~1580 | C=C Stretch (ring breathing) | Aromatic Ring |
| ~1250 | C-O-C Stretch | Ether |
| ~830 | Ring Breathing | 1,4-disubstituted benzene |
This table presents predicted data based on characteristic functional group frequencies. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule in solution or in the solid state. It exploits the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of proton and carbon environments in this compound. However, advanced two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the methyl protons of the isopropyl group, as well as between adjacent protons on the aromatic ring. uni-saarland.de
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net HMBC is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments, such as connecting the isopropyl group to the ether oxygen and the thiol group to the aromatic ring.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| -SH | ~3.4 (s, 1H) | - | HMBC to C1, C2, C6 |
| -OCH(CH₃)₂ | ~4.5 (sept, 1H) | ~70 | COSY to -OCH(CH ₃)₂; HSQC to C7; HMBC to C8, C4 |
| -OCH(CH ₃)₂ | ~1.3 (d, 6H) | ~22 | COSY to -OCH (CH₃)₂; HSQC to C8; HMBC to C7 |
| Aromatic H (ortho to -O) | ~6.9 (d, 2H) | ~117 | COSY to H (ortho to -S); HSQC to C3/C5; HMBC to C1, C4, C5/C3, C7 |
| Aromatic H (ortho to -S) | ~7.3 (d, 2H) | ~134 | COSY to H (ortho to -O); HSQC to C2/C6; HMBC to C4, C1, C6/C2 |
| Aromatic C (-S) | - | ~128 | HMBC from -SH, H (ortho to -S) |
This table presents predicted data based on the analysis of functional groups and similar structures. 's' denotes singlet, 'd' denotes doublet, and 'sept' denotes septet. Actual experimental values may vary depending on the solvent and other conditions.
While solution-state NMR provides information on molecules in their mobile state, solid-state NMR (ssNMR) is used to analyze molecules in their solid, crystalline, or amorphous forms. careerendeavour.com In the solid state, anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. orgchemboulder.com Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. google.com
For this compound, ssNMR could be used to:
Study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties.
Determine the molecular conformation and packing in the crystal lattice.
Investigate intermolecular interactions, such as hydrogen bonding involving the thiol group.
Cross-polarization (CP) techniques (CP/MAS) are often used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. google.com
Hyphenated Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a hyphenated technique (GC-MS or LC-MS) capable of separating complex mixtures and identifying individual components.
For this compound, GC-MS with electron ionization (EI) would be a common method for analysis. In the mass spectrometer, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation.
The fragmentation of this compound would likely proceed through several key pathways:
Loss of an isopropyl radical: Cleavage of the ether bond could lead to the loss of an isopropyl group (•CH(CH₃)₂), resulting in a significant fragment ion.
Loss of propene: A common fragmentation pathway for ethers is the McLafferty-type rearrangement, which for the isopropoxy group would involve the loss of a neutral propene molecule (CH₂=CHCH₃).
Cleavage of the C-S bond: Fragmentation could also involve the cleavage of the carbon-sulfur bond.
Fragmentation of the aromatic ring: Further fragmentation of the aromatic ring can also occur.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 168 | [C₉H₁₂OS]⁺• | Molecular Ion (M⁺•) |
| 125 | [C₆H₅OS]⁺ | •CH(CH₃)₂ |
| 126 | [C₆H₆OS]⁺• | CH₂=CHCH₃ |
| 109 | [C₆H₅O]⁺ | •SH |
This table presents predicted data based on common fragmentation patterns. The relative abundance of fragments depends on the ionization energy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. spectralworks.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components in a sample. spectralworks.comnih.gov For this compound, GC-MS serves as a primary method for assessing purity by separating the main compound from any residual starting materials, by-products from its synthesis, or degradation products.
In a typical GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. An inert carrier gas, such as helium, moves the vaporized sample through the column, which is coated with a stationary phase. cup.edu.cn The separation is based on the differential partitioning of compounds between the mobile and stationary phases. Due to its moderate volatility and the presence of a polarizable sulfur atom and a propyl group, this compound will exhibit a characteristic retention time on a given column under specific temperature programming. This retention time is a key identifier.
After eluting from the GC column, the separated components enter the mass spectrometer. Here, they are typically ionized by electron impact (EI), which bombards the molecules with high-energy electrons, causing them to fragment in a reproducible pattern. cup.edu.cn The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern is a chemical fingerprint, providing definitive structural confirmation. Key fragments would likely arise from the loss of the isopropyl group, the thiol group, or cleavage of the aromatic ring. This technique is highly sensitive, capable of detecting compounds at very low concentrations. spectralworks.com
Table 1: Representative GC-MS Parameters for Thiophenol Derivative Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | 5%-phenyl-95%-dimethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Provides good separation for semi-volatile aromatic compounds. nih.gov |
| Carrier Gas | Helium, constant flow ~1 mL/min | Inertly transports analytes through the column. cup.edu.cn |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. rsc.org |
| Temperature Program | Initial 60°C, ramp at 10°C/min to 280°C, hold for 5 min | Separates compounds based on boiling point and polarity. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching and identification. cup.edu.cn |
| Mass Analyzer | Quadrupole | Filters fragments based on their mass-to-charge ratio (m/z). |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode provides a full spectrum for identification; SIM provides higher sensitivity for quantification. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
When this compound is part of a more complex, less volatile, or thermally sensitive mixture, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes the analytical technique of choice. spectralworks.comresearchgate.net LC-MS is particularly advantageous for analyzing samples that are not suitable for the high temperatures of GC injection ports, such as biological matrices or reaction mixtures containing thermally labile compounds. spectralworks.comresearchgate.net
The process begins with high-performance liquid chromatography (HPLC), where the sample, dissolved in a liquid mobile phase, is pumped through a column packed with a solid stationary phase. rsc.org For a moderately polar compound like this compound, reversed-phase chromatography is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used. The compound separates from other components based on its hydrophobicity.
The eluent from the LC column is then directed into the mass spectrometer. A critical component is the interface, which vaporizes the liquid and ionizes the analytes. Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS that preserves the molecular structure of the analyte, resulting in minimal fragmentation. spectralworks.comresearchgate.net This is especially useful for confirming the molecular weight of this compound via the detection of its protonated molecule [M+H]⁺ in positive ion mode or its deprotonated molecule [M-H]⁻ in negative ion mode. The high selectivity of combining LC separation with MS detection allows for the confident measurement of the target analyte even in very complex mixtures. rsc.orgperkinelmer.com Tandem mass spectrometry (LC-MS/MS) can further enhance specificity by isolating the molecular ion, fragmenting it, and then detecting a specific product ion, a process known as multiple reaction monitoring (MRM). frontiersin.org
Table 2: Illustrative LC-MS Parameters for Aromatic Thiol Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 2.1 x 100 mm, 2.6 µm particle size | Separates analytes based on hydrophobicity. researchgate.net |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid | Achieves efficient separation of a range of polarities. Formic acid aids in protonation for ESI. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Soft ionization preserves the molecular ion for accurate mass determination. researchgate.net |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | QqQ is excellent for quantification (MRM); TOF provides high mass accuracy. frontiersin.org |
| Detection Mode | Full Scan, MRM (for QqQ), or High-Resolution Full Scan (for TOF) | Provides qualitative and quantitative information on the analyte. frontiersin.orgnews-medical.net |
Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis
Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that adds another dimension of separation to mass spectrometry. nih.gov It separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, providing a rotationally averaged collision cross-section (CCS). nih.govnih.gov This makes IM-MS uniquely suited for the conformational analysis of molecules like this compound.
In an IM-MS instrument, ions generated by a soft ionization source like ESI are guided into a drift cell filled with a neutral buffer gas (e.g., nitrogen or helium). nih.gov An electric field propels the ions through the cell. Ions with a compact, folded structure will experience fewer collisions with the buffer gas and travel faster than ions with a more open, extended conformation of the same m/z. ub.edu The time it takes for an ion to traverse the drift cell is its drift time, which can be calibrated to determine its CCS.
For this compound, different spatial arrangements (conformers) arising from rotation around the C(aryl)-S and C(aryl)-O bonds could potentially exist as stable structures in the gas phase. IM-MS could distinguish between these conformers if they have sufficiently different shapes and are stable on the timescale of the experiment (milliseconds). chemrxiv.org This allows for the characterization of the molecule's conformational landscape, revealing whether it exists as a single dominant shape or as a distribution of different conformers. nih.gov
Table 3: Hypothetical Ion Mobility Data for Conformers of this compound
| Ion Species | m/z (Calculated) | Proposed Conformer | Experimental CCS (Ų) | Relative Abundance |
|---|---|---|---|---|
| [C₉H₁₂OS - H]⁻ | 167.0587 | Compact (e.g., Isopropyl group folded over ring) | 110.5 | Minor |
| [C₉H₁₂OS - H]⁻ | 167.0587 | Extended (e.g., Isopropyl group extended away from ring) | 115.2 | Major |
Note: This data is illustrative to demonstrate the capability of the technique.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Ultra-High Resolution
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands out for its exceptional performance in mass resolution and mass accuracy, which are orders of magnitude greater than those of other mass analyzers. cup.edu.cn This makes it an unparalleled tool for the elemental composition analysis of compounds in highly complex mixtures, such as crude oil or environmental samples, where numerous organosulfur compounds may be present. goldschmidt.infonih.gov
In FT-ICR MS, ions are trapped inside a cell subjected to a strong, uniform magnetic field. goldschmidt.info The ions are excited into a circular path (cyclotron motion) by a radiofrequency pulse. The frequency of this motion is inversely proportional to the ion's m/z ratio. This frequency is measured with extreme precision, allowing for the calculation of the m/z value with an accuracy often better than 1 part per million (ppm).
For this compound (C₉H₁₂OS), FT-ICR MS can provide a mass measurement so accurate that it allows for the unambiguous determination of its elemental formula. copernicus.org This capability is crucial for distinguishing it from other isobaric (same nominal mass) or near-isobaric compounds that may be present in a complex sample, thereby confirming its identity without the need for chromatographic separation in some cases. nih.govcopernicus.org
Table 4: Ultra-High Resolution Mass Data for this compound
| Elemental Formula | Species | Calculated Exact Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| C₉H₁₂OS | [M+H]⁺ | 169.0733 | 169.0732 | -0.6 |
| C₁₀H₁₆O₂ | [M+H]⁺ | 169.1223 | - | - |
| C₁₁H₄N₂ | [M+H]⁺ | 169.0447 | - | - |
Note: This table illustrates how the high mass accuracy of FT-ICR MS can differentiate between compounds with the same nominal mass.
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu The technique can be applied to single crystals or polycrystalline powders, each providing different but complementary information about this compound.
Single-crystal X-ray diffraction provides the most detailed structural information. carleton.edupulstec.net It requires growing a suitable, high-quality crystal of this compound. When a monochromatic X-ray beam is directed at the crystal, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern determined by the crystal's internal lattice structure. ub.edu By measuring the positions and intensities of the thousands of diffracted reflections, the crystal structure can be solved and refined. carleton.edu This analysis yields precise data on unit cell dimensions, bond lengths (e.g., C-S, C-O, C-C), bond angles, and torsional angles within the molecule. It also reveals intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate how the molecules pack in the solid state.
Powder X-ray diffraction (PXRD) is used when a single crystal is not available or for the analysis of a bulk sample. drawellanalytical.com The sample is ground into a fine, random powder, and the diffracted X-rays form a characteristic pattern of peaks at different angles. pulstec.net While PXRD does not typically provide the atomic-level detail of single-crystal XRD, it is an excellent tool for phase identification. The resulting diffractogram is a unique "fingerprint" of the crystalline phase of this compound. ub.edu It can be used to confirm the identity of a synthesized batch against a known standard, assess its purity by detecting crystalline impurities, and study polymorphism (the existence of different crystal structures of the same compound).
Table 5: Potential Crystallographic Data from a Single-Crystal XRD Analysis of this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₉H₁₂OS |
| Formula Weight | 168.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 11.5 Å, β = 95° |
| Volume | 992 ų |
| Z (Molecules per unit cell) | 4 |
| Key Bond Length (C-S) | ~1.77 Å |
| Key Bond Angle (C-S-H) | ~96° |
Note: This data is hypothetical, representing the type of information obtained from a successful single-crystal X-ray diffraction experiment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.orgbioglobax.com For this compound, the primary chromophore is the substituted benzene ring.
The spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions. bspublications.net The π → π* transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. These are typically high-intensity absorptions. The sulfur atom, with its non-bonding lone pair of electrons (n electrons), can give rise to n → π* transitions as an electron is promoted from a non-bonding orbital to an antibonding π* orbital of the ring. These transitions are generally of much lower intensity.
The positions of these absorption maxima (λmax) are sensitive to the substituents on the benzene ring. The electron-donating isopropoxy group (-O-iPr) and the thiol group (-SH) act as auxochromes, which can shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity (a hyperchromic effect) compared to unsubstituted benzene. bspublications.net The spectrum is also highly dependent on pH. In alkaline solutions, the acidic thiol proton is removed to form the thiophenolate anion (-S⁻). This increases the electron-donating ability of the sulfur, causing a significant bathochromic shift in the absorption bands. mdpi.com
Table 6: Expected UV-Vis Absorption Data for this compound
| Solvent/Condition | λmax (nm) | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) | Electronic Transition |
|---|---|---|---|
| Hexane (Acidic/Neutral) | ~235-245 | High | π → π* (Primary band) |
| Hexane (Acidic/Neutral) | ~270-280 | Moderate | π → π* (Secondary band) |
| Aqueous Base (pH > 10) | ~260-270 | High | π → π* (Thiophenolate form) mdpi.com |
Theoretical and Computational Chemistry of 4 Isopropoxythiophenol
Quantum Mechanical (QM) Studies
Quantum mechanics offers a fundamental framework for describing the electronic structure and behavior of molecules. energy.govuwaterloo.ca Through QM calculations, it is possible to predict a wide array of molecular properties with high accuracy, guiding experimental work and providing detailed interpretations of observed phenomena. nih.govaps.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules like 4-isopropoxythiophenol. nih.govaps.org This method is founded on the principle that the electron density of a system determines all its ground-state properties. nih.gov DFT calculations are instrumental in predicting molecular geometries, energies, and various reactivity descriptors. oxfordneutronschool.orgimist.ma
Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative Data)
| Descriptor | Value (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital, indicating the tendency to donate electrons. |
| ELUMO | -0.9 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |
| Energy Gap (ΔE) | 4.9 | Difference between ELUMO and EHOMO, related to chemical stability. |
| Ionization Potential (I) | 5.8 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 0.9 | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 3.35 | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.45 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 0.41 | The reciprocal of chemical hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | 2.29 | A measure of the electrophilic power of the molecule. |
Note: The values presented are illustrative and would be derived from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
Ab Initio Calculations for High-Accuracy Energetics
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. unipd.ituol.de These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim for high accuracy in determining molecular energies and properties. montana.eduaps.org
For this compound, high-level ab initio calculations can provide benchmark energetic data, such as the total electronic energy, heats of formation, and bond dissociation energies. ucdavis.edu While computationally more demanding than DFT, these methods are crucial for obtaining highly reliable data, especially for smaller systems or for calibrating more approximate methods. aps.org The accuracy of these calculations is systematically improvable by using larger basis sets and more sophisticated treatments of electron correlation.
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. dtic.milyoutube.com It represents the electrostatic interaction energy between the molecule and a positive point charge at any given point in space. dtic.mil The MESP map of this compound reveals regions of negative potential, typically associated with lone pairs on the sulfur and oxygen atoms, which are likely sites for electrophilic attack. Conversely, regions of positive potential, often found around the hydrogen atoms, indicate sites for nucleophilic attack. imist.manih.govmdpi.com
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.comresearchgate.net The energy and spatial distribution of the HOMO and LUMO of this compound are critical in determining its role in chemical reactions. For instance, in a reaction with an electrophile, the HOMO of this compound would be the key orbital involved in the interaction. taylorandfrancis.comimperial.ac.uk
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of molecules. nih.govunimi.itmdpi.com By solving Newton's equations of motion for the atoms in a molecule, MD simulations can track the trajectory of each atom over time, revealing the molecule's conformational landscape and dynamic properties. epfl.ch
For a flexible molecule like this compound, which has rotational freedom around the C-O and C-S bonds, MD simulations are essential for exploring the different possible conformations and their relative stabilities. rsc.org These simulations can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in host-guest chemistry or biological systems.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry plays a pivotal role in elucidating the detailed pathways of chemical reactions. youtube.comyoutube.compolimi.it By mapping the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, the transition states that connect them. youtube.com
For reactions involving this compound, such as its oxidation or its participation in nucleophilic substitution reactions, computational methods can be used to model the entire reaction mechanism. Techniques like transition state theory, combined with quantum mechanical calculations, allow for the determination of the geometry and energy of the transition state. This information is critical for calculating reaction rates and understanding the factors that control the reaction's outcome.
Computational Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. unibo.itnsf.gov By calculating properties related to different spectroscopic techniques, theoretical spectra can be generated and compared with experimental data, aiding in the structural characterization of the molecule. unipd.itijert.org
For this compound, computational spectroscopy can predict:
Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, it is possible to simulate the infrared and Raman spectra. The calculated frequencies and intensities can be compared with experimental spectra to assign the observed vibrational modes to specific atomic motions within the molecule. ijert.org
NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated by determining the magnetic shielding tensors. These theoretical chemical shifts are a powerful tool for assigning the peaks in experimental NMR spectra.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) or other excited-state methods can be used to calculate the energies and intensities of electronic transitions. This allows for the prediction of the UV-Vis absorption spectrum, providing insights into the electronic structure and chromophores within the molecule.
Multiscale Modeling and Coarse-Graining Approaches
Multiscale modeling has emerged as a powerful computational strategy to investigate the behavior of complex chemical systems across various length and time scales, bridging the gap between quantum mechanical calculations on a few atoms and the macroscopic properties of bulk materials. nih.govresearchgate.net For a molecule like this compound, which possesses distinct functional groups (an aromatic ring, an ether linkage, and a thiol group), understanding its collective behavior, self-assembly, and interaction with other molecules or surfaces requires simulations that can extend beyond the temporal and spatial limitations of classical all-atom molecular dynamics. aip.orgzib.de Coarse-graining is a key technique within the multiscale modeling paradigm that makes such large-scale simulations computationally feasible. rsc.org
The fundamental principle of coarse-graining (CG) is to reduce the number of degrees of freedom in the system by grouping several atoms into a single interaction site, often called a "superatom" or "bead". zib.dersc.org This simplification of the molecular representation smooths the potential energy landscape, allowing for larger integration time steps and the simulation of larger systems for longer durations. rsc.org The development of a CG model involves two primary philosophies: top-down and bottom-up approaches. frontiersin.org
Top-Down Approaches: These methods parameterize the CG model to reproduce experimental macroscopic thermodynamic properties, such as density, viscosity, or phase transition temperatures. frontiersin.orgrsc.org
Bottom-Up Approaches: These methods aim to create a CG model that systematically reflects the structural and potential energy information from a more detailed, underlying all-atom (fine-grained) simulation. frontiersin.org Common bottom-up techniques include Iterative Boltzmann Inversion (IBI) and the Multiscale Coarse-Graining (MS-CG) method, also known as force matching. rsc.orgrsc.org These methods strive to ensure that the CG model accurately represents the local structure and interactions of the original system. rsc.org
While specific multiscale or coarse-grained models for this compound are not extensively documented in dedicated studies, the methodologies have been successfully applied to structurally analogous molecules, such as other para-substituted benzene (B151609) derivatives. researchgate.netuni-konstanz.de These studies provide a clear framework for how such a model could be developed and what properties it could predict.
For this compound, a plausible coarse-graining scheme would involve representing the molecule with a few superatoms. For instance, the isopropoxy group, the central phenyl ring, and the thiol group could each be mapped to a distinct CG bead. Research on other para-substituted benzenes has demonstrated a new two-site CG model of the benzene ring itself, which offers high computational speed while retaining information about the ring's orientation. researchgate.net This approach could be adapted for this compound to capture its anisotropic interactions more accurately.
The parameterization of the non-bonded interactions between these CG beads would typically be derived from all-atom reference simulations using methods like IBI or MS-CG. rsc.org For example, a study critically assessing these methods for n-octane-benzene mixtures highlights the strengths and weaknesses of each approach in reproducing both local structure and thermodynamic properties. rsc.org The interaction potentials in these models are often based on established forms, such as the Lennard-Jones potential, sometimes modified with additional parameters to improve accuracy. researchgate.netacs.org
The table below illustrates a potential coarse-graining mapping for this compound, drawing analogies from established methods for similar chemical structures. researchgate.netuni-konstanz.de
| Coarse-Grained (CG) Bead | Corresponding Atoms in this compound | Rationale for Grouping |
|---|---|---|
| IPR | -OCH(CH₃)₂ group | Represents the flexible, non-aromatic isopropoxy tail. |
| PHN | C₆H₄ (phenylene group) | Represents the rigid, aromatic core. A two-site model could also be used here to capture orientation. researchgate.net |
| SH | -SH group | Represents the polar, reactive thiol head group. |
The development of such a model would enable the simulation of phenomena that are computationally prohibitive at an all-atom level. This includes studying the self-assembly of this compound on surfaces, its phase behavior, or its role in larger, more complex systems where its interactions over long ranges are critical. acs.org The accuracy of the CG model is paramount and is typically validated by comparing key structural properties, like radial distribution functions, between the coarse-grained simulation and the reference all-atom simulation. researchgate.net
The following table summarizes the key characteristics of the primary bottom-up and top-down coarse-graining strategies that would be applicable.
| Approach | Basis for Parameterization | Strengths | Weaknesses | Relevant Methodologies |
|---|---|---|---|---|
| Bottom-Up (Structure-Based) | Matching structural properties (e.g., RDFs) or forces from a reference all-atom simulation. frontiersin.org | Provides a direct link to the underlying atomistic model; good for predicting local structure. researchgate.net | May not accurately reproduce thermodynamic properties like pressure and free energies; transferability across different state points can be limited. rsc.org | Iterative Boltzmann Inversion (IBI), Multiscale Coarse-Graining (MS-CG). rsc.org |
| Top-Down | Fitting to macroscopic experimental data (e.g., density, surface tension). frontiersin.org | Accurately reproduces key thermodynamic properties by design; generally more transferable. rsc.org | May not represent the local molecular structure accurately; requires reliable experimental data. | SAFT-γ Mie Equation of State. rsc.org |
Ultimately, the choice of a coarse-graining strategy depends on the research question. For understanding the detailed mechanisms of local ordering and self-assembly of this compound, a bottom-up approach would be highly informative. For modeling bulk thermodynamic properties or phase equilibria, a top-down approach might be more suitable. The iterative nature of these modeling efforts, where insights from coarse-grained simulations can guide more detailed all-atom investigations, exemplifies the power of the multiscale paradigm. nih.gov
Applications of 4 Isopropoxythiophenol in Academic Chemical Synthesis
Utility as a Versatile Building Block in Complex Molecule Synthesis
In the field of organic synthesis, a building block is a chemical compound with reactive functional groups that allow for its incorporation into a larger molecular structure. 4-Isopropoxythiophenol fits this description, with its primary role being a source of the 4-isopropoxythiophenyl moiety in the construction of larger, often biologically relevant, molecules. The thiol group (-SH) is a potent nucleophile, readily participating in reactions to form thioether linkages (C-S-C).
The formation of thioethers is a crucial transformation in medicinal chemistry and materials science, as this functional group is present in numerous pharmaceutical agents and functional materials. chemrevlett.com The synthesis of unsymmetrical thioethers, for instance, can be achieved through copper-catalyzed C-S cross-coupling reactions, such as the Ullmann condensation, which joins an aryl halide with a thiol. wikipedia.org In this context, this compound can be reacted with various aryl or alkyl halides to introduce the 4-isopropoxyphenylthio group into a target structure. This modular approach allows chemists to systematically build complex molecular architectures. beilstein-journals.org
Another key reaction that highlights its utility as a building block is the Michael addition, where the thiolate anion of this compound acts as a nucleophile, adding to α,β-unsaturated carbonyl compounds. wikipedia.orgnumberanalytics.com This conjugate addition is a reliable method for forming carbon-sulfur bonds in a 1,4-fashion. masterorganicchemistry.com
| Reaction Type | Reactants | General Product | Significance |
| Thioether Synthesis (e.g., Ullmann Condensation) | This compound, Aryl/Alkyl Halide | Aryl/Alkyl 4-isopropoxyphenyl sulfide | Formation of stable C-S bonds crucial for medicinal and material applications. wikipedia.orgtaylorandfrancis.com |
| Michael Addition | This compound, α,β-Unsaturated Carbonyl | β-Thioether carbonyl compound | Creates a 1,5-dicarbonyl relationship with a thioether linkage, a common structural motif. wikipedia.orgmasterorganicchemistry.com |
Role in the Development of Novel Organic Reagents and Catalysts
A comprehensive review of academic literature did not yield specific examples of this compound being utilized as a foundational scaffold for the development of new, standalone organic reagents or catalysts. While organocatalysis is a burgeoning field utilizing organic molecules to accelerate reactions, and many catalysts are developed from chiral or functional building blocks, this compound itself does not appear to be a reported precursor for such agents in the reviewed literature. scu.edu.cnwikipedia.org Its role is predominantly reported as a substrate or a building block that is incorporated into a final structure, rather than forming the core of a catalytic system.
Precursor in the Synthesis of Heterocyclic Systems
One of the most significant applications of this compound in academic synthesis is its role as a precursor for sulfur-containing heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and the development of new pathways to synthesize them is of great interest. japsonline.com
A notable example is the regioselective synthesis of phenoxathiin (B166618) derivatives. Phenoxathiin is a sulfur- and oxygen-containing tricyclic heterocyclic system. Research has shown that isopropoxythiophenols can undergo a base-promoted condensation reaction with appropriately substituted catechols to form the phenoxathiin ring system under transition-metal-free conditions. researchgate.net This transformation provides a direct method to construct this important heterocyclic core, which is valued for its unique electronic and structural properties.
| Reaction | Reactants | Conditions | Product | Source(s) |
| Phenoxathiin Synthesis | This compound, Substituted Catechol | Base-promoted condensation | Substituted Phenoxathiin Derivative | researchgate.netresearchgate.net |
This type of cyclization reaction underscores the value of this compound as a key starting material, where its sulfur atom is integrated into a new ring system, forming the basis of a complex heterocyclic structure.
Emerging Research Frontiers and Methodological Advancements
Innovations in Synthetic Pathways for Substituted Thiophenols
Modern organic synthesis is focused on developing more efficient, sustainable, and versatile methods for creating complex molecules. For substituted thiophenols, research has moved beyond traditional methods toward greener and more step-economical pathways.
Recent advancements emphasize the use of novel catalytic systems and reaction conditions to improve yield, selectivity, and environmental footprint. researchgate.net For instance, the synthesis of 2-substituted benzothiazoles, which often utilizes substituted aminothiophenols as starting materials, has seen the application of diverse catalysts like ionic liquids, nanoparticles, and biocatalysts. mdpi.com These methods often offer benefits such as solvent-free conditions, catalyst recyclability, and high yields (84-95%) under ambient temperatures. mdpi.com
Step-saving strategies, such as direct C-H activation, are also being developed to streamline synthetic routes to functional sulfur-containing molecules, bridging the gap between synthetic methodology and material science. nih.gov Furthermore, research into sustainable protocols for forming carbon-sulfur bonds aims to replace volatile, toxic, and unstable sulfur sources with more benign alternatives, utilizing unconventional methods like ultrasound and electrochemistry in greener solvents like water or ionic liquids. researchgate.net
A specific example involving a related compound, 2-hydroxy-4-isopropoxythiophenol, highlights a modified Mauthner synthesis. This process involves the cyclization of the thiophenol with 2-halonitrobenzenes in the presence of potassium tert-butoxide to prepare fluorinated phenoxathiin (B166618) derivatives. wiley.comresearchgate.net This demonstrates how substituted thiophenols serve as key intermediates in the construction of more complex heterocyclic systems.
| Catalytic System | Catalyst Type | Key Advantages | Typical Yield | Reaction Conditions |
|---|---|---|---|---|
| Ionic Liquids (ILs) | Ionic Liquid | Environmentally benign, potential for recyclability. | High | Often solvent-free, mild temperatures. |
| Nanoparticles (e.g., nanorod-shaped ionogel) | Nanoparticle | Solvent-free, non-toxic, recyclable catalyst, rapid reaction. | 84-95% | 80 °C, solvent-free. |
| Cu(II)-containing nano-silica | Metal Catalyst | High efficiency and yield with broad substrate scope. | 87-98% | Relatively short reaction times (15-90 min). |
| Biocatalysts | Biocatalyst | Green chemistry approach, high selectivity. | Varies | Mild, aqueous conditions. |
Development of Advanced Analytical Strategies for Trace Analysis
The analysis of thiophenols and other volatile sulfur compounds presents a significant challenge due to their high reactivity, low molecular weight, and presence at trace or ultra-trace concentrations (nanogram-per-liter range) in complex matrices. semanticscholar.org A fundamental understanding of these compounds relies on the development of suitable analytical methods that are sensitive, robust, and reliable. semanticscholar.org
Historically, gas chromatography (GC) based methods were common, but recent advancements have led to the development of simpler and more effective high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) methods. acs.orgnih.gov A key innovation in this area is the use of derivatizing agents to improve the stability and detectability of thiols. For example, 4,4'-dithiodipyridine (DTDP) reacts rapidly with thiols at ambient pH to form stable derivatives. acs.orgnih.gov These derivatives can then be enriched using solid-phase extraction (SPE) before being analyzed by HPLC-MS/MS, a process that enhances accuracy and precision, especially when combined with polydeuterated internal standards. acs.orgnih.gov
Modern analytical strategies combine various techniques to achieve the necessary sensitivity and selectivity. nih.gov High-resolution mass spectrometry is increasingly used for both targeted and non-targeted screening of trace compounds in complex samples. univ-rennes.fr The choice of method depends on the research requirements, with a trend towards combining separation techniques like chromatography with highly selective detection methods like mass spectrometry to provide comprehensive and accurate data. nih.gov
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Spectrophotometry | Measures light absorption of a colored product formed by reaction with the thiol. | Simple, cost-effective. | May lack specificity. |
| Chromatography (HPLC, GC) | Separates components of a mixture for individual detection. | Excellent separation capabilities. | Can require longer analysis times and derivatization. |
| Electrochemistry | Measures the current from the oxidation or reduction of thiols at an electrode. | Enables real-time monitoring, high sensitivity. | Susceptible to interference from other compounds. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Often coupled with chromatography (e.g., HPLC-MS/MS). | High sensitivity and selectivity, provides structural information. | Requires sophisticated instrumentation. |
Integration of Artificial Intelligence and Machine Learning in Compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules. ijsetpub.com These computational tools can analyze vast datasets to predict molecular properties, reaction outcomes, and even design new synthetic pathways, often surpassing the efficiency of traditional experimental methods. mdpi.com
For thiophenol-related research, ML models have been successfully applied to perform quantitative structure-toxicity relationship (QSTR) analysis, predicting the toxicity of various phenols and thiophenols based on their molecular descriptors. researchgate.netresearchgate.net These models, which can use techniques like classification and regression trees (CART) or artificial neural networks (ANN), enhance the precision of toxicity predictions and aid in the rapid safety assessment of chemicals. researchgate.netresearchgate.net
| Application Area | AI/ML Technique | Objective | Relevance to Thiophenol Research |
|---|---|---|---|
| Property Prediction | Neural Networks, Graph Neural Networks (GNNs) | Predict physicochemical properties, toxicity (QSAR/QSTR), or quantum chemical properties from molecular structure. researchgate.netresearch.google | Predicting the toxicity and electronic properties of 4-isopropoxythiophenol and related compounds. researchgate.netresearchgate.net |
| Reaction Prediction | Support Vector Machines, Deep Neural Networks | Predict reaction yields, selectivity, and optimal conditions or catalysts. nih.gov | Optimizing the synthesis of this compound derivatives by predicting catalyst performance. nih.gov |
| Retrosynthesis | Sequence-to-sequence (Seq2Seq) models, Transformer models | Propose viable multi-step synthetic pathways for a target molecule. ijsetpub.comengineering.org.cn | Designing efficient synthetic routes to novel compounds starting from this compound. |
| Materials Discovery | Message Passing Neural Networks (MPNNs) | Accelerate screening of molecules for applications in materials science (e.g., batteries, OLEDs). research.google | Screening thiophenol derivatives for potential use in functional organic materials. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Isopropoxythiophenol, and what critical parameters influence yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution of 4-chlorothiophenol with isopropanol under basic conditions. Key parameters include temperature (optimal range: 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Characterization via -NMR should confirm the isopropoxy group’s presence (δ 1.2–1.4 ppm for methyl protons and δ 4.5–5.0 ppm for methine) . Safety protocols for handling thiophenols (e.g., skin/eye irritation risks) must be followed, as outlined in safety data sheets .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer :
- IR Spectroscopy : A strong S-H stretch (~2550 cm) confirms the thiol group. The isopropoxy C-O-C stretch appears at ~1100–1250 cm.
- NMR : -NMR shows splitting patterns for the isopropoxy group (doublet of septets) and aromatic protons (para-substitution pattern).
- Mass Spectrometry : The molecular ion peak (M) at m/z 184 (CHOS) and fragments at m/z 123 (loss of isopropoxy group) are diagnostic .
Q. What are the primary safety hazards associated with this compound, and how should they be mitigated in lab settings?
- Methodological Answer : The compound is corrosive and a skin/eye irritant. Lab handling requires nitrile gloves, safety goggles, and fume hood use. In case of exposure, immediate flushing with water (15+ minutes for skin/eyes) and medical consultation are critical. Contaminated clothing must be washed before reuse .
Advanced Research Questions
Q. How do electronic effects of the isopropoxy group influence the reactivity of this compound in redox or coupling reactions?
- Methodological Answer : The electron-donating isopropoxy group stabilizes the thiophenolate anion, enhancing nucleophilicity. This property is exploitable in metal-catalyzed cross-coupling reactions (e.g., Ullmann or C-S bond formation). Comparative studies with 4-methoxy- or 4-hydroxythiophenol derivatives can quantify electronic effects via Hammett parameters or DFT calculations .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in -NMR chemical shifts may arise from solvent effects or impurities. Researchers should:
- Cross-validate data using high-purity samples (≥99% by HPLC).
- Use deuterated solvents consistently (e.g., DMSO-d vs. CDCl).
- Compare with computational predictions (e.g., Gaussian or ORCA software) to identify anomalies .
Q. How can this compound be integrated into supramolecular systems, and what analytical methods track its host-guest interactions?
- Methodological Answer : The thiol group enables covalent attachment to gold surfaces (e.g., SAMs for biosensors), while the isopropoxy group can participate in hydrogen bonding. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. X-ray crystallography or cryo-EM may visualize structural arrangements .
Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?
- Methodological Answer : Scaling up introduces heat dissipation issues, risking side reactions (e.g., oxidation to disulfides). Solutions include:
- Using flow chemistry for controlled temperature and mixing.
- Adding antioxidants (e.g., BHT) to suppress disulfide formation.
- Monitoring reaction progress via inline FTIR or Raman spectroscopy .
Methodological Resources
- Database Tools : SciFinder and Reaxys for literature/patent reviews; NIST Chemistry WebBook for spectral validation .
- Synthesis Protocols : Detailed experimental procedures in academic journals (e.g., J. Org. Chem.) and institutional guidelines for reproducibility .
- Safety Compliance : Refer to GHS hazard codes and institutional EH&S protocols for handling corrosive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
